![molecular formula C20H18N4O2 B13750652 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- CAS No. 27184-69-6](/img/structure/B13750652.png)
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[p-Phenylenebis(azo)]di-m-cresol is an organic compound with the molecular formula C20H18N4O2. It is a type of azo compound, characterized by the presence of two azo groups (-N=N-) connected to a phenylene group and two m-cresol units. This compound is known for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[p-Phenylenebis(azo)]di-m-cresol typically involves the diazotization of p-phenylenediamine followed by coupling with m-cresol. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of 4,4’-[p-Phenylenebis(azo)]di-m-cresol follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise control of temperature and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[p-Phenylenebis(azo)]di-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-[p-Phenylenebis(azo)]di-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Wirkmechanismus
The mechanism of action of 4,4’-[p-Phenylenebis(azo)]di-m-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with cellular components, potentially leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[p-Phenylenebis(azo)]di-m-phenol
- 4,4’-[p-Phenylenebis(azo)]di-o-cresol
- 4,4’-[p-Phenylenebis(azo)]di-p-cresol
Uniqueness
4,4’-[p-Phenylenebis(azo)]di-m-cresol is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity compared to its analogs. The presence of m-cresol units provides unique steric and electronic effects, influencing its behavior in chemical reactions and applications .
Eigenschaften
CAS-Nummer |
27184-69-6 |
|---|---|
Molekularformel |
C20H18N4O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-17(25)7-9-19(13)23-21-15-3-5-16(6-4-15)22-24-20-10-8-18(26)12-14(20)2/h3-12,25-26H,1-2H3 |
InChI-Schlüssel |
ZSSHNGKTCZEMRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
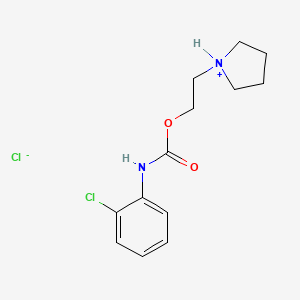
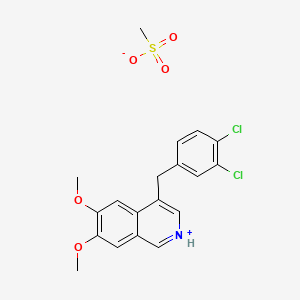
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)

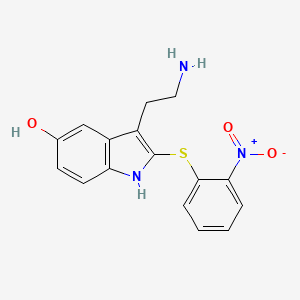
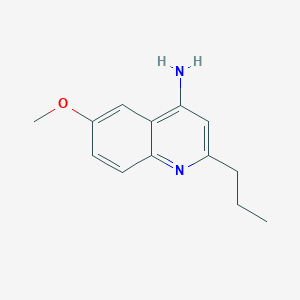
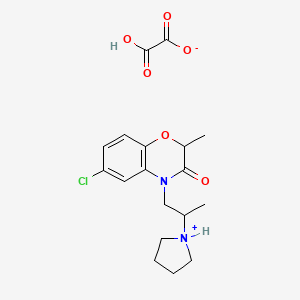
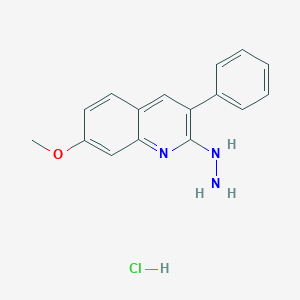
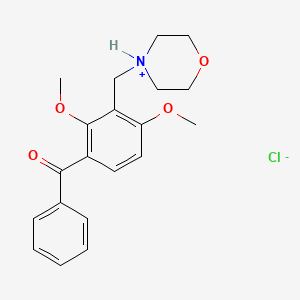

![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
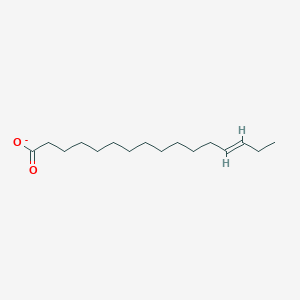
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
